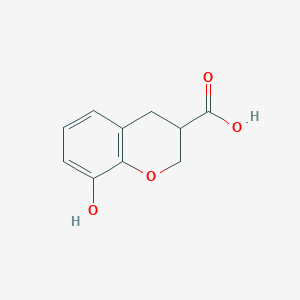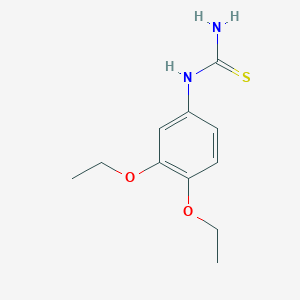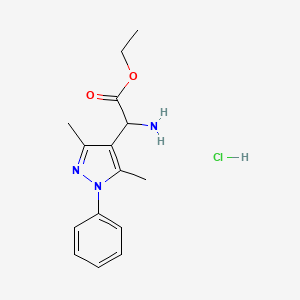
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride has been used in a variety of scientific studies and research applications. It has been used in the synthesis of a variety of compounds, such as 1-(4-chlorophenyl)-2-morpholinoethanol and 1-(4-chloro-2-methylphenyl)-2-morpholinoethanol. This compound has also been used in the study of drug-receptor interactions, as it has been shown to interact with the serotonin 5-HT2A receptor. Additionally, this compound has been used to investigate the biochemical and physiological effects of drugs.
Wirkmechanismus
Target of Action
Related compounds have been found to interact withIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling .
Biochemical Pathways
Given its potential interaction with integrin alpha-l, it may influence pathways related tocell adhesion and cell-surface mediated signaling .
Pharmacokinetics
It is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could influence its bioavailability and distribution within the body.
Result of Action
Given its potential interaction with integrin alpha-l, it may influence cell adhesion and signaling processes .
Vorteile Und Einschränkungen Für Laborexperimente
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and yields a high purity product. Additionally, it is soluble in a variety of solvents, making it easy to work with in the lab. However, this compound is not suitable for use in human clinical trials, as its long-term effects are not yet known.
Zukünftige Richtungen
The potential applications of 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride are vast, and there are a number of future directions that could be explored. For example, further studies could be conducted to investigate the effects of this compound on other receptors and its potential therapeutic applications. Additionally, further research could be conducted to investigate the long-term effects of this compound and its potential toxicity. Finally, this compound could be used as a starting point for the synthesis of new compounds with unique properties.
Synthesemethoden
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride is synthesized through a series of reactions beginning with the alkylation of morpholine with 1-phenylpropan-2-ol. The resulting compound is then treated with hydrochloric acid to yield this compound. This synthesis method is relatively simple and efficient, and yields a high purity product.
Safety and Hazards
The safety information for this compound indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;;/h2-6,11,13H,7-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHTYGBZNYDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)



![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)



![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)
![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)
![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)
![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)